molecular formula C7H7ClO3S B3045227 (2-Chlorophenyl)methanesulfonic acid CAS No. 103346-04-9

(2-Chlorophenyl)methanesulfonic acid

Cat. No.: B3045227
CAS No.: 103346-04-9
M. Wt: 206.65 g/mol
InChI Key: KDZUARBZBREZCI-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methanesulfonic acid is an organic compound with the molecular formula C7H7ClO3S. It is a derivative of methanesulfonic acid, where the hydrogen atom in the phenyl ring is substituted by a chlorine atom at the second position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)methanesulfonic acid typically involves the sulfonation of (2-chlorophenyl)methane. One common method is the reaction of (2-chlorophenyl)methane with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the product. The use of advanced purification techniques such as recrystallization and distillation further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: (2-Chlorophenyl)methanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of (2-hydroxyphenyl)methanesulfonic acid or (2-aminophenyl)methanesulfonic acid.

    Oxidation Reactions: Formation of sulfonic acid derivatives.

    Reduction Reactions: Formation of sulfinate or thiol derivatives.

Scientific Research Applications

(2-Chlorophenyl)methanesulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methanesulfonic acid involves its ability to act as an electrophile in various chemical reactions. The sulfonic acid group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of stable products. The chlorine atom in the phenyl ring also contributes to the compound’s reactivity by making the ring more susceptible to nucleophilic attack .

Molecular Targets and Pathways: In biological systems, this compound can interact with proteins and enzymes, leading to the inhibition of their activity. This interaction is primarily due to the formation of covalent bonds between the sulfonic acid group and amino acid residues in the protein structure .

Comparison with Similar Compounds

Uniqueness: (2-Chlorophenyl)methanesulfonic acid is unique due to the presence of the chlorine atom, which imparts distinct reactivity and stability compared to its bromine, fluorine, and iodine counterparts. The chlorine atom’s moderate electronegativity and size make it an ideal substituent for various chemical reactions, providing a balance between reactivity and stability .

Properties

IUPAC Name

(2-chlorophenyl)methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZUARBZBREZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538036
Record name (2-Chlorophenyl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103346-04-9
Record name (2-Chlorophenyl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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